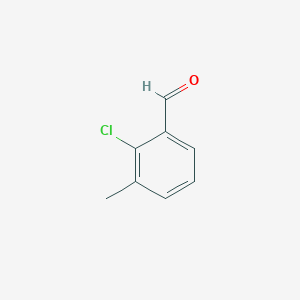

2-Chloro-3-methylbenzaldehyde

Description

BenchChem offers high-quality 2-Chloro-3-methylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-methylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c1-6-3-2-4-7(5-10)8(6)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGOLMLQWRYFRHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50560942 | |

| Record name | 2-Chloro-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61563-28-8 | |

| Record name | 2-Chloro-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-3-methylbenzaldehyde CAS number

An In-Depth Technical Guide to 2-Chloro-3-methylbenzaldehyde: Synthesis, Characterization, and Applications

Executive Summary: This whitepaper provides a comprehensive technical overview of 2-Chloro-3-methylbenzaldehyde (CAS No. 61563-28-8), a key aromatic aldehyde intermediate in the fine chemical and pharmaceutical industries. We will delve into its core physicochemical properties, detail a validated synthetic pathway with mechanistic insights, and outline standard analytical protocols for structural verification. Furthermore, this guide explores its strategic applications as a precursor in the development of complex organic molecules and active pharmaceutical ingredients (APIs). Safety protocols and handling guidelines are also provided to ensure its responsible use in a research and development setting.

Core Identification and Significance

2-Chloro-3-methylbenzaldehyde is a disubstituted aromatic aldehyde. The specific arrangement of the chloro, methyl, and formyl groups on the benzene ring makes it a valuable and versatile building block in organic synthesis. Its reactivity is primarily dictated by the electrophilic nature of the aldehyde's carbonyl carbon and the influence of the substituents on the aromatic ring's electron density.

Its utility stems from the aldehyde functional group, which readily participates in a variety of chemical transformations such as oxidations, reductions, and condensation reactions, allowing for the construction of more complex molecular architectures.[4][5]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in synthesis, dictating choices for solvents, reaction temperatures, and purification methods.

| Property | Value | Source(s) |

| Molecular Weight | 154.59 g/mol | [1][2][3] |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

| Boiling Point | 228.4 ± 20.0 °C at 760 mmHg | [3] |

| Flash Point | 103.3 ± 12.9 °C | [3] |

| Solubility | Very slightly soluble (0.17 g/L at 25 °C) | [1] |

| Physical Form | Solid, Semi-Solid, or Liquid | |

| LogP | 2.79 | [3] |

Synthesis and Mechanistic Rationale

A common and efficient pathway for the synthesis of 2-Chloro-3-methylbenzaldehyde involves a two-step process starting from 2-Chloro-3-methylbenzoic acid. This method is favored for its control and selectivity.[6]

Step 1: Reduction of Carboxylic Acid to Primary Alcohol The initial step is the selective reduction of the carboxylic acid to the corresponding benzyl alcohol. Diborane (B₂H₆) in tetrahydrofuran (THF) is an excellent choice for this transformation.

-

Causality: Diborane is a highly selective reducing agent for carboxylic acids, effectively converting them to primary alcohols without typically affecting other functional groups on the aromatic ring, such as the chloro group. Its preference over other hydrides like NaBH₄ (which is generally unreactive with carboxylic acids) makes it ideal for this specific conversion.

Step 2: Oxidation of Primary Alcohol to Aldehyde The resulting 2-chloro-3-methylbenzyl alcohol is then oxidized to the target aldehyde.

-

Causality: Activated manganese dioxide (MnO₂) is employed as a mild oxidizing agent.[4] This choice is critical to prevent over-oxidation of the primary alcohol to the carboxylic acid, a common side reaction with stronger oxidants like potassium permanganate. MnO₂ allows for the selective and high-yield conversion to the desired benzaldehyde.[4]

Experimental Workflow: Synthesis Protocol

Caption: Synthetic pathway for 2-Chloro-3-methylbenzaldehyde.

Analytical Characterization

Structural confirmation is achieved through a combination of spectroscopic methods. Each technique provides unique information that, when combined, validates the identity and purity of the final compound.

| Technique | Expected Observations & Rationale |

| ¹H NMR | Aldehydic Proton (CHO): A singlet peak around 9.5-10.5 ppm. This downfield shift is characteristic of the deshielding effect of the carbonyl group.[7] Aromatic Protons: Multiple peaks between 7.0-8.0 ppm, with splitting patterns determined by the substitution on the ring. Methyl Protons (CH₃): A singlet peak around 2.4 ppm, characteristic of a methyl group attached to an aromatic ring.[7] |

| ¹³C NMR | Carbonyl Carbon (C=O): A peak in the highly deshielded region of 190-200 ppm. Aromatic Carbons: Multiple peaks between 120-150 ppm. The carbon attached to the chlorine will show a characteristic shift. Methyl Carbon: A peak in the upfield region, typically around 20 ppm. |

| FT-IR | C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1710 cm⁻¹.[7] C-H Stretch (Aldehyde): Two characteristic weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.[7] Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm⁻¹. |

| Mass Spec. | Molecular Ion Peak (M⁺): A peak at m/z corresponding to the molecular weight (154.6 g/mol ). An isotopic pattern (M+2) at approximately a 3:1 ratio will be observed due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl). Fragmentation: A characteristic loss of the formyl radical (CHO, 29 Da) or a hydrogen atom (1 Da) is expected. |

Applications in Drug Development & Research

Substituted benzaldehydes are indispensable intermediates in the synthesis of high-value products, including pharmaceuticals and agrochemicals.[4][8] 2-Chloro-3-methylbenzaldehyde is no exception, serving as a versatile precursor for more complex molecules.

-

Synthesis of Heterocycles: The aldehyde group is a key functional handle for building heterocyclic ring systems, which are fundamental scaffolds in medicinal chemistry.[4] For example, it can undergo condensation reactions with amines or hydrazines to form imines or hydrazones, which can then be cyclized to produce structures like quinolines or quinazolinones.[9][10] The quinazolinone core, in particular, is a privileged structure in drug discovery known for a wide range of pharmacological activities.[10]

-

Building Block for APIs: The compound's structure is incorporated into various patented chemical entities, highlighting its role in the discovery and development of novel molecules.[2][11] Electron-deficient aromatic aldehydes, such as those with a chloro substituent, are often effective reactants in complex multi-component reactions used in modern drug discovery.[12]

Caption: Role as a versatile chemical intermediate.

Safety, Handling, and Storage

Proper handling of 2-Chloro-3-methylbenzaldehyde is essential due to its potential hazards. The following protocols are derived from its Globally Harmonized System (GHS) classification.

GHS Hazard Classification: [2]

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

| Protocol | Guideline | Rationale |

| Personal Protective Equipment (PPE) | Wear nitrile gloves, safety glasses with side shields or goggles, and a lab coat. | To prevent skin and eye contact, which can cause irritation and burns.[2][13] |

| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors.[14][15] | To prevent respiratory tract irritation.[2] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Consider storage under an inert atmosphere (e.g., nitrogen).[13] | To prevent degradation from moisture and air and to maintain purity. |

| Spill & Exposure | Skin Contact: Immediately wash with plenty of soap and water and remove contaminated clothing.[11][13] Eye Contact: Rinse cautiously with water for several minutes.[13] Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[13][14] | To mitigate the harmful effects as outlined by the H-statements. |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | To ensure environmental safety and regulatory compliance. |

Conclusion

2-Chloro-3-methylbenzaldehyde, identified by CAS number 61563-28-8 , is a chemical intermediate of significant value. Its well-defined physicochemical properties, established synthetic routes, and clear analytical profile make it a reliable component in multi-step organic synthesis. Its primary utility lies in its role as a precursor for a wide range of complex molecules, particularly heterocyclic systems relevant to the pharmaceutical and agrochemical industries. Adherence to strict safety and handling protocols is mandatory to ensure its safe and effective use in the laboratory and beyond.

References

-

Synthesis of 2-chloro-3-methylbenzaldehyde - PrepChem.com. [Link]

-

2-Chloro-3-methylbenzaldehyde | C8H7ClO | CID 14492779 - PubChem. [Link]

-

2-Chloro-3-methylbenzaldehyde | CAS#:61563-28-8 | Chemsrc. [Link]

-

SAFETY DATA SHEET - 2-chlorobenzaldehyde. [Link]

-

Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

-

Visible Light Promoted Alkenyl C–H Bond Addition to Dienes and Aldehydes for the Synthesis of Frameworks Relevant to Polyketide Natural Products - ACS Publications. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. [Link]

-

Example 7 - Organic Chemistry at CU Boulder. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 2-Chloro-3-methylbenzaldehyde | C8H7ClO | CID 14492779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-3-methylbenzaldehyde | CAS#:61563-28-8 | Chemsrc [chemsrc.com]

- 4. 2-Amino-5-chloro-3-methylbenzaldehyde | 151446-29-6 | Benchchem [benchchem.com]

- 5. 2-Chloro-3-hydroxybenzaldehyde | 56962-10-8 | Benchchem [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. ojs.wiserpub.com [ojs.wiserpub.com]

- 9. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. sds.chemtel.net [sds.chemtel.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

physical and chemical properties of 2-Chloro-3-methylbenzaldehyde

An In-depth Technical Guide to 2-Chloro-3-methylbenzaldehyde for Scientific Professionals

Introduction

2-Chloro-3-methylbenzaldehyde, identified by the CAS Number 61563-28-8 , is a disubstituted aromatic aldehyde.[1][2] As a member of the benzaldehyde family, it possesses a formyl group (-CHO) attached to a benzene ring, which is further substituted with a chlorine atom and a methyl group. This specific substitution pattern imparts a unique reactivity profile, making it a valuable intermediate in various fields of organic synthesis. Its utility is particularly noted in the development of pharmaceuticals, agrochemicals, and other fine chemicals where precise molecular architecture is paramount. This guide provides a comprehensive overview of its physicochemical properties, spectral characteristics, synthesis, reactivity, and safety protocols, tailored for researchers and professionals in drug development.

Physicochemical and Computed Properties

The physical and chemical properties of a compound are fundamental to its application in synthetic chemistry, dictating solubility, reactivity, and handling requirements. The properties of 2-Chloro-3-methylbenzaldehyde are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-chloro-3-methylbenzaldehyde | [1] |

| Molecular Formula | C₈H₇ClO | [1][2] |

| Molecular Weight | 154.59 g/mol | [1] |

| CAS Number | 61563-28-8 | [1][2][3][4] |

| Physical Form | Solid, Semi-Solid, or Liquid | |

| Solubility | Very slightly soluble (0.17 g/L at 25 °C) | [2] |

| Topological Polar Surface Area | 17.1 Ų | [1] |

| XLogP3-AA | 2.4 | [1] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 1 | [2] |

Canonical SMILES: CC1=C(C(=CC=C1)C=O)Cl[1]

InChI Key: LGOLMLQWRYFRHP-UHFFFAOYSA-N[1]

Synthesis and Chemical Reactivity

Synthetic Pathway

A common and reliable method for the synthesis of 2-Chloro-3-methylbenzaldehyde involves a two-step process starting from 2-Chloro-3-methylbenzoic acid. This pathway leverages standard, well-understood organic transformations.

-

Reduction of the Carboxylic Acid: The initial step is the reduction of 2-Chloro-3-methylbenzoic acid to the corresponding benzyl alcohol. This is effectively achieved using a reducing agent like diborane in an appropriate solvent such as tetrahydrofuran (THF).[5]

-

Oxidation of the Alcohol: The resulting 2-chloro-3-methylbenzyl alcohol is then oxidized to the target aldehyde.[5] A selective oxidizing agent, such as activated manganese dioxide (MnO₂) in a solvent like methylene chloride, is employed to prevent over-oxidation to the carboxylic acid.[5][6]

The workflow for this synthesis is illustrated below.

Caption: Synthetic route to 2-Chloro-3-methylbenzaldehyde.

Chemical Reactivity

The reactivity of 2-Chloro-3-methylbenzaldehyde is dominated by the aldehyde functional group, with the chloro and methyl substituents influencing the reactivity of the aromatic ring.

-

Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 2-Chloro-3-methylbenzoic acid, using common oxidizing agents like potassium permanganate or chromium trioxide.[6][7]

-

Reduction: The aldehyde can be reduced to 2-chloro-3-methylbenzyl alcohol via agents such as sodium borohydride or lithium aluminum hydride.[7][8]

-

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to nucleophilic attack. This makes it a key substrate for forming C-C and C-N bonds through reactions like Wittig olefination, aldol condensations, and the formation of imines (Schiff bases) with primary amines.[9] These reactions are fundamental to its role as a building block in synthesizing more complex molecular scaffolds.

-

Aromatic Substitution: The formyl and chloro groups are electron-withdrawing and deactivating, while the methyl group is weakly activating. The interplay of these groups directs incoming electrophiles in electrophilic aromatic substitution reactions.

Applications in Drug Discovery and Development

Substituted benzaldehydes are critical synthons in medicinal chemistry. While specific applications of 2-Chloro-3-methylbenzaldehyde are often proprietary or part of broader patent literature, its structure is analogous to intermediates used in the synthesis of bioactive heterocycles.[1][10] For instance, substituted benzaldehydes are key precursors for quinazolinone scaffolds, which are known to exhibit a wide range of biological activities, including sedative-hypnotic and anticonvulsant effects.[11] The reaction of a substituted benzaldehyde with a 2-aminobenzamide derivative is a common strategy for building the quinazolinone ring system.[11] The unique substitution pattern of 2-Chloro-3-methylbenzaldehyde allows for the introduction of specific steric and electronic features into a target molecule, enabling fine-tuning of its pharmacological properties.

Analytical Characterization (Spectral Data)

Accurate characterization is crucial for confirming the identity and purity of synthetic intermediates. The expected spectral data for 2-Chloro-3-methylbenzaldehyde are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show a distinct singlet for the aldehyde proton (-CHO) at approximately 9.5-10.5 ppm. The aromatic protons will appear in the 7.0-8.0 ppm region, with splitting patterns dictated by their positions relative to the substituents. A singlet corresponding to the three methyl (-CH₃) protons would be expected in the upfield region, typically around 2.2-2.6 ppm.

-

¹³C NMR: The carbon NMR would feature a characteristic signal for the carbonyl carbon of the aldehyde at around 190-200 ppm.[12] Aromatic carbons would resonate between 120-150 ppm, and the methyl carbon would appear upfield, around 15-25 ppm.[12]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak, about one-third the intensity of the M⁺ peak, is expected, confirming the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band around 1700 cm⁻¹ due to the C=O stretching of the aldehyde group. C-H stretching vibrations for the aromatic ring and the aldehyde proton will also be present.

Safety, Handling, and Storage

Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Chloro-3-methylbenzaldehyde is associated with the following hazards:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

The signal word for this compound is "Warning".[1]

Recommended Protocols

The following workflow outlines the essential safety measures for handling this compound in a laboratory setting.

Caption: Recommended safety and handling workflow.

-

Engineering Controls: Handle the product exclusively in a closed system or provide appropriate exhaust ventilation, such as a chemical fume hood.[13]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gear, including chemical-resistant gloves, a lab coat, and splash goggles.[14] If ventilation is inadequate, a certified vapor respirator should be used.[14]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents and strong bases.[13] For long-term stability, storage under an inert atmosphere (like nitrogen) at refrigerated temperatures (2-8°C) is recommended.

-

First Aid:

-

Eye Contact: Immediately flush eyes with copious amounts of running water for at least 15 minutes, keeping eyelids open. Seek immediate medical attention.[14]

-

Skin Contact: Wash the affected area immediately and thoroughly with soap and water. If irritation persists, seek medical attention.[14]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

-

Conclusion

2-Chloro-3-methylbenzaldehyde is a versatile chemical intermediate with a well-defined physicochemical profile. Its utility in organic synthesis, particularly as a precursor for complex molecular architectures relevant to the pharmaceutical industry, is significant. A thorough understanding of its synthesis, reactivity, and handling requirements is essential for its safe and effective use in research and development.

References

-

PrepChem.com. Synthesis of 2-chloro-3-methylbenzaldehyde. Available from: [Link]

-

PubChem. 2-Chloro-3-methylbenzaldehyde | C8H7ClO | CID 14492779. Available from: [Link]

-

Oxford Lab Fine Chem LLP. Material Safety Data Sheet - 2-chlorobenzaldehyde 98%. Available from: [Link]

-

Chemsrc. 2-Chloro-3-methylbenzaldehyde | CAS#:61563-28-8. Available from: [Link]

-

Royal Society of Chemistry. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Available from: [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

-

PubChemLite. 2-chloro-3-methylbenzaldehyde (C8H7ClO). Available from: [Link]

-

PubChem. 3-Chloro-2-methylbenzaldehyde | C8H7ClO | CID 13162662. Available from: [Link]

-

Fine Chemical Engineering. Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Available from: [Link]

-

Organic Syntheses. m-CHLOROBENZALDEHYDE. Available from: [Link]

-

PubChem. 2-Chloro-5-methylbenzaldehyde | C8H7ClO | CID 15647278. Available from: [Link]

-

SpectraBase. 3-Chloro-2-methyl-benzaldehyde. Available from: [Link]

-

ACS Publications. Visible Light Promoted Alkenyl C–H Bond Addition to Dienes and Aldehydes for the Synthesis of Frameworks Relevant to Polyketide Natural Products. Available from: [Link]

-

Cheméo. Chemical Properties of Benzaldehyde, 2-methyl- (CAS 529-20-4). Available from: [Link]

Sources

- 1. 2-Chloro-3-methylbenzaldehyde | C8H7ClO | CID 14492779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 2-Chloro-3-methylbenzaldehyde | CAS#:61563-28-8 | Chemsrc [chemsrc.com]

- 4. keyorganics.net [keyorganics.net]

- 5. prepchem.com [prepchem.com]

- 6. 2-Amino-5-chloro-3-methylbenzaldehyde | 151446-29-6 | Benchchem [benchchem.com]

- 7. Buy 3-Methylbenzaldehyde | 620-23-5 [smolecule.com]

- 8. Buy 2-Chloro-3-(methylsulfanyl)benzaldehyde [smolecule.com]

- 9. ojs.wiserpub.com [ojs.wiserpub.com]

- 10. 2-Chloro-5-methylbenzaldehyde | C8H7ClO | CID 15647278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. rsc.org [rsc.org]

- 13. fishersci.com [fishersci.com]

- 14. oxfordlabfinechem.com [oxfordlabfinechem.com]

An In-Depth Technical Guide to 2-Chloro-3-methylbenzaldehyde: Molecular Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-methylbenzaldehyde is a substituted aromatic aldehyde that serves as a versatile intermediate in the synthesis of a variety of organic compounds. Its chemical structure, featuring a benzaldehyde core with chloro and methyl substituents at the 2 and 3 positions respectively, imparts a unique reactivity profile that is of significant interest in the fields of medicinal chemistry and agrochemical research. The presence of the aldehyde functional group, along with the specific substitution pattern on the aromatic ring, allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and key applications of 2-Chloro-3-methylbenzaldehyde.

Molecular Structure and Properties

The fundamental characteristics of 2-Chloro-3-methylbenzaldehyde are summarized below, providing a foundational understanding of its chemical nature.

Core Structure and Identification

2-Chloro-3-methylbenzaldehyde consists of a benzene ring substituted with a formyl group (-CHO), a chlorine atom, and a methyl group. The IUPAC name for this compound is 2-chloro-3-methylbenzaldehyde.[1] It is uniquely identified by its CAS number, 61563-28-8.[1]

The molecular structure can be visualized as follows:

Caption: 2D representation of the molecular structure of 2-Chloro-3-methylbenzaldehyde.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Chloro-3-methylbenzaldehyde is presented in the table below. These properties are crucial for designing synthetic routes, purification procedures, and for understanding the compound's behavior in various solvent systems.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO | [1] |

| Molecular Weight | 154.59 g/mol | [1] |

| Boiling Point | 228.4 ± 20.0 °C at 760 mmHg | [2] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| Flash Point | 103.3 ± 12.9 °C | [2] |

| Solubility | Very slightly soluble in water (0.17 g/L at 25 °C) | [3] |

| LogP | 2.79 | [2] |

Spectroscopic Data

The structural elucidation and confirmation of 2-Chloro-3-methylbenzaldehyde rely on standard spectroscopic techniques. While experimental data can vary slightly based on the solvent and instrument used, the following are the predicted and expected spectral characteristics:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a singlet for the aldehydic proton (around 9.5-10.5 ppm), a singlet for the methyl protons (around 2.3-2.6 ppm), and a multiplet or distinct signals for the three aromatic protons in the region of 7.0-8.0 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will exhibit a signal for the carbonyl carbon of the aldehyde (around 190-195 ppm), signals for the aromatic carbons (typically in the 120-140 ppm range), and a signal for the methyl carbon (around 15-20 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the range of 1690-1715 cm⁻¹. Other significant peaks will correspond to C-H stretching of the aromatic ring and the methyl group, and C-Cl stretching.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.

Synthesis of 2-Chloro-3-methylbenzaldehyde

A common and effective method for the synthesis of 2-Chloro-3-methylbenzaldehyde involves a two-step process starting from 2-chloro-3-methylbenzoic acid.[4] This process includes the reduction of the carboxylic acid to the corresponding benzyl alcohol, followed by the oxidation of the alcohol to the desired aldehyde.

References

An In-Depth Technical Guide to the Synthesis of 2-Chloro-3-methylbenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 2-Chloro-3-methylbenzaldehyde, a key intermediate in the development of pharmaceuticals and other fine chemicals. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of prevalent synthetic strategies. The guide delves into the mechanistic underpinnings, procedural details, and comparative analysis of the primary synthetic pathways, including multi-step oxidation and direct formylation techniques. Emphasis is placed on the causality behind experimental choices, ensuring a thorough understanding of each protocol's scientific integrity.

Introduction: The Significance of 2-Chloro-3-methylbenzaldehyde

Substituted benzaldehydes are a critical class of organic compounds, serving as versatile building blocks in a myriad of synthetic applications. Among these, 2-Chloro-3-methylbenzaldehyde (CAS No: 61563-28-8, Molecular Formula: C₈H₇ClO) is of particular interest due to its utility in the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs).[1][2] Its unique substitution pattern, featuring a chloro, a methyl, and a formyl group on the benzene ring, provides multiple reaction sites for further chemical transformations.

This guide will explore the primary methodologies for the synthesis of this valuable intermediate, providing both theoretical understanding and practical, field-proven insights.

Physicochemical and Safety Data

A foundational understanding of the target compound's properties and hazards is paramount for safe and effective laboratory practice.

| Property | Value | Reference |

| CAS Number | 61563-28-8 | [1] |

| Molecular Formula | C₈H₇ClO | [1] |

| Molecular Weight | 154.59 g/mol | [2] |

| Appearance | Solid, semi-solid, or liquid | [3] |

| Boiling Point | 228.4 ± 20.0 °C at 760 mmHg | [4] |

| Flash Point | 103.3 ± 12.9 °C | [4] |

| Density | 1.2 ± 0.1 g/cm³ | [4] |

Safety Information: 2-Chloro-3-methylbenzaldehyde is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn, and all manipulations should be conducted in a well-ventilated fume hood.

Synthetic Strategies: A Comparative Overview

The synthesis of 2-Chloro-3-methylbenzaldehyde can be broadly approached via two distinct strategies:

-

Multi-step Synthesis via Oxidation: This is a classical and often reliable approach that involves the synthesis of a substituted benzyl alcohol followed by its selective oxidation to the corresponding aldehyde.

-

Direct Formylation: This strategy aims to introduce the aldehyde functionality directly onto the aromatic ring of a suitable precursor, such as 2-chloro-3-methyltoluene.

The choice between these routes is often dictated by factors such as the availability of starting materials, desired scale of production, and tolerance for specific reagents and reaction conditions. A comparative analysis of these routes is presented in the table below.

| Synthetic Route | Starting Material | Key Steps | Advantages | Disadvantages |

| Oxidation Pathway | 2-Chloro-3-methylbenzoic acid | Reduction to alcohol, then oxidation | High yields and purity often achievable, well-established reactions. | Longer synthetic route, may require use of hazardous oxidizing agents. |

| Direct Formylation | 2-Chloro-3-methyltoluene | Gattermann-Koch or Vilsmeier-Haack Reaction | Shorter synthetic route. | Can have issues with regioselectivity, may require harsh conditions or specialized equipment. |

The Oxidation Pathway: A Step-by-Step Approach

This two-step pathway is a robust method for the synthesis of 2-Chloro-3-methylbenzaldehyde, starting from the corresponding benzoic acid.

Diagram of the Oxidation Pathway

Sources

An In-depth Technical Guide to the Safety and Hazards of 2-Chloro-3-methylbenzaldehyde

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive technical overview of the safety, hazards, and handling protocols for 2-Chloro-3-methylbenzaldehyde (CAS No: 61563-28-8). It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory or manufacturing setting. The information herein is synthesized from authoritative chemical safety sources to ensure accuracy and promote a culture of safety in advanced research environments.

Core Hazard Identification and Toxicological Profile

2-Chloro-3-methylbenzaldehyde is a substituted aromatic aldehyde.[1] Its specific functional groups—an aldehyde, a chlorinated benzene ring, and a methyl group—contribute to its chemical reactivity and its toxicological profile. The primary hazards associated with this compound are related to its irritant properties and acute toxicity upon ingestion.[1]

GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical products. 2-Chloro-3-methylbenzaldehyde is classified as follows, indicating it poses multiple health risks that require stringent control measures.[1]

| Hazard Class | Category | GHS Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation |

| (Source: Aggregated GHS information provided to the ECHA C&L Inventory)[1] |

The signal word associated with these classifications is "Warning" .[1] The causality behind this classification stems from the compound's ability to react with biological macromolecules. The aldehyde group can react with nucleophilic groups in proteins and nucleic acids, while its irritant nature is typical for many chlorinated aromatic compounds.

Toxicological Summary

-

Acute Oral Toxicity (H302): Ingestion of this compound can lead to harmful effects. The mechanism likely involves irritation of the gastrointestinal tract and potential systemic absorption.[1]

-

Skin Irritation (H315): Direct contact with the skin can cause localized redness, inflammation, and discomfort.[1] Prolonged or repeated exposure should be avoided to prevent the development of more severe dermatitis.

-

Eye Irritation (H319): This is a significant risk. The compound can cause serious, potentially painful, irritation upon contact with eye tissue.[1] The use of appropriate eye protection is therefore non-negotiable.

-

Respiratory Irritation (H335): Inhalation of vapors, mists, or dusts of this compound can irritate the mucous membranes of the respiratory tract, leading to coughing, shortness of breath, and inflammation.[1][2]

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach involving engineering controls, administrative procedures, and appropriate PPE is essential for minimizing exposure. The following workflow illustrates the hierarchy of controls that should be implemented when working with 2-Chloro-3-methylbenzaldehyde.

Caption: Hierarchy of controls for handling 2-Chloro-3-methylbenzaldehyde.

Engineering Controls

The primary method for controlling exposure is to handle the material in a well-ventilated area.[2]

-

Fume Hood: All weighing, transferring, and reaction setup operations should be performed inside a certified chemical fume hood to control the inhalation hazard (H335).[2][3]

-

Safety Stations: Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[4][5]

Personal Protective Equipment (PPE)

The selection of PPE is directly dictated by the compound's hazards.[6]

-

Eye and Face Protection: Wear chemical safety goggles that meet government standards such as NIOSH (US) or EN 166 (EU).[5][7] A face shield may be required for splash-prone operations.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile or butyl rubber) and a lab coat.[8] Contaminated clothing should be removed immediately and laundered before reuse.[3]

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors.[4][5]

Safe Handling, Storage, and Disposal Protocols

Protocol for Safe Handling

-

Preparation: Before handling, ensure all required engineering controls are operational and all necessary PPE is donned correctly.[9]

-

Grounding: For operations involving large quantities or potential for static discharge, take measures to prevent the buildup of electrostatic charge.[7]

-

Avoid Contact: Do not allow the chemical to come into contact with skin or eyes.[4] Avoid breathing dust, vapor, or mist.[3][4]

-

Hygiene: Do not eat, drink, or smoke in the handling area.[9] Wash hands thoroughly after handling the compound, even if gloves were worn.[3][5]

Storage Requirements

-

Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[4][5]

-

Keep the container tightly closed to prevent the release of vapors and protect from moisture.[3][4]

-

Store in a locked cabinet or area with restricted access.[3][6]

Disposal Considerations

-

Dispose of waste material and empty containers at an approved waste disposal plant in accordance with local, state, and federal regulations.[3][5]

-

Do not allow the product to enter drains or waterways.[2]

Emergency Procedures

A clear and rehearsed emergency plan is critical. The following diagram outlines the decision-making process for first aid based on the route of exposure.

Caption: First aid response workflow for 2-Chloro-3-methylbenzaldehyde.

First Aid Measures

-

Inhalation: Remove the individual from the exposure area to fresh air immediately.[10] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[4]

-

Skin Contact: Immediately remove contaminated clothing.[10] Flush the affected skin with large amounts of soap and water for at least 15 minutes.[4][10] If skin irritation occurs or persists, get medical advice.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[7] Rinse the mouth thoroughly with water.[5] Call a poison control center or seek medical attention immediately.[1][5]

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

-

Specific Hazards: During a fire, irritating and toxic gases may be generated through thermal decomposition or combustion.[2] Vapors may be heavier than air and can spread along floors.

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate personal protective equipment as described in Section 2.2.[2] Avoid breathing vapors and prevent contact with skin and eyes.[6]

-

Containment and Cleanup: Prevent further leakage or spillage if it is safe to do so.[2] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[6][11] Do not let the chemical enter the drainage system.[2]

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₈H₇ClO[1] |

| Molecular Weight | 154.59 g/mol [1] |

| CAS Number | 61563-28-8[1][12] |

| Appearance | Data not available |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Flash Point | Data not available |

| Solubility | Data not available |

References

-

PubChem. 2-Chloro-3-methylbenzaldehyde | C8H7ClO | CID 14492779. National Center for Biotechnology Information. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2-Chloro-6-fluoro-3-methylbenzaldehyde.[Link]

-

Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards | NIOSH.[Link]

-

Ekinci Kimya. MATERIAL SAFETY DATA SHEET.[Link]

-

Chemsrc. 2-Chloro-3-methylbenzaldehyde | CAS#:61563-28-8.[Link]

-

PubChem. 3-Chloro-2-methylbenzaldehyde | C8H7ClO | CID 13162662. National Center for Biotechnology Information. [Link]

-

TRADESAFE. First Aid Treatment Steps for Chemical Safety.[Link]

Sources

- 1. 2-Chloro-3-methylbenzaldehyde | C8H7ClO | CID 14492779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aksci.com [aksci.com]

- 3. aksci.com [aksci.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. fishersci.com [fishersci.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. ekincikimya.com.tr [ekincikimya.com.tr]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. 2-Chloro-3-methylbenzaldehyde | CAS#:61563-28-8 | Chemsrc [chemsrc.com]

solubility of 2-Chloro-3-methylbenzaldehyde in organic solvents

An In-depth Technical Guide to the Solubility of 2-Chloro-3-methylbenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-methylbenzaldehyde is a substituted aromatic aldehyde with significant applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] A critical parameter governing its utility in these synthetic applications is its solubility in various organic solvents. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 2-Chloro-3-methylbenzaldehyde. It delves into the physicochemical properties of the molecule, the principles guiding its dissolution in organic media, a detailed experimental protocol for solubility determination, and a discussion on predictive models. This document is intended to be a practical resource for scientists and researchers engaged in process development, formulation, and chemical synthesis involving this compound.

Introduction: The Significance of Solubility in Synthetic Chemistry

The efficiency of a chemical reaction, the ease of product purification, and the feasibility of formulation are all profoundly influenced by the solubility of the reagents and products in the chosen solvent system. For a versatile building block like 2-Chloro-3-methylbenzaldehyde, understanding its solubility profile is paramount for optimizing reaction conditions, developing robust purification strategies (such as crystallization), and ensuring homogeneity in reaction mixtures. In the context of drug development, solubility is a key determinant of bioavailability and dictates the choice of formulation excipients.[2][3][4]

Physicochemical Properties of 2-Chloro-3-methylbenzaldehyde

A foundational understanding of the physical and chemical properties of 2-Chloro-3-methylbenzaldehyde is essential for predicting its solubility behavior. The molecule's structure, featuring a benzene ring substituted with a chlorine atom, a methyl group, and an aldehyde functional group, dictates its polarity and potential for intermolecular interactions.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO | [5][6][7] |

| Molecular Weight | 154.59 g/mol | [5][6] |

| Boiling Point | 228.4 ± 20.0 °C at 760 mmHg | [5] |

| Density | 1.2 ± 0.1 g/cm³ | [5] |

| LogP (Octanol-Water Partition Coefficient) | 2.79 | [5] |

| Water Solubility | Very slightly soluble (0.17 g/L at 25 °C) | [7] |

The LogP value of 2.79 indicates a lipophilic character, suggesting that 2-Chloro-3-methylbenzaldehyde will exhibit greater solubility in nonpolar organic solvents compared to polar solvents like water.[5] The very low reported water solubility confirms this prediction.[7]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[8] This principle is based on the idea that substances with similar intermolecular forces are more likely to be miscible.

-

Polarity: 2-Chloro-3-methylbenzaldehyde possesses a moderate polarity arising from the electronegative chlorine atom and the carbonyl group of the aldehyde. The benzene ring and the methyl group contribute to its nonpolar character. Therefore, it is expected to be soluble in a range of solvents from moderately polar to nonpolar.

-

Intermolecular Forces: The primary intermolecular forces at play for this compound are London dispersion forces (due to the aromatic ring and alkyl group) and dipole-dipole interactions (from the chloro and aldehyde groups). It lacks the ability to act as a hydrogen bond donor but can act as a hydrogen bond acceptor at the carbonyl oxygen.[9]

Based on these principles, one can anticipate the following solubility trends:

-

High Solubility: In solvents that can engage in dipole-dipole interactions and have a similar polarity, such as chlorinated solvents (e.g., dichloromethane, chloroform), aromatic hydrocarbons (e.g., toluene, benzene), and ethers (e.g., diethyl ether, tetrahydrofuran). Ketones like acetone and esters like ethyl acetate are also likely to be good solvents.[8][10]

-

Moderate Solubility: In polar protic solvents like alcohols (e.g., ethanol, methanol). While these solvents can act as hydrogen bond donors, the overall lipophilic nature of 2-Chloro-3-methylbenzaldehyde may limit its miscibility.[11]

-

Low Solubility: In highly polar solvents like water and in very nonpolar aliphatic hydrocarbons (e.g., hexane, cyclohexane), where the mismatch in intermolecular forces is significant.

Experimental Determination of Solubility

While theoretical predictions are useful, empirical determination remains the gold standard for obtaining accurate solubility data. The following section outlines a robust, step-by-step protocol for determining the solubility of 2-Chloro-3-methylbenzaldehyde in an organic solvent of interest.

Materials and Equipment

-

2-Chloro-3-methylbenzaldehyde (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of 2-Chloro-3-methylbenzaldehyde.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-Chloro-3-methylbenzaldehyde to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a constant concentration.[12]

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials and allow the undissolved solid to settle. Centrifugation can be used to expedite this process.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a chemically resistant syringe filter (e.g., PTFE) to remove any suspended microparticles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of 2-Chloro-3-methylbenzaldehyde of known concentrations in the solvent.

-

Analyze the standard solutions and the diluted sample using a validated analytical method, such as HPLC or GC.

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution by applying the dilution factor. This value represents the solubility of 2-Chloro-3-methylbenzaldehyde in the specific solvent at the tested temperature.

-

Predictive Models for Solubility

For high-throughput screening or in the absence of experimental data, computational models can provide estimations of solubility.[2][3] These models often utilize thermodynamic principles and machine learning algorithms.[4][13]

-

Thermodynamic Models: Approaches like the UNIFAC and NRTL models use group contribution methods or activity coefficients to predict solubility based on the molecular structures of the solute and solvent.[14]

-

Machine Learning Models: With the increasing availability of large datasets of experimental solubility values, machine learning models can be trained to predict the solubility of new compounds with reasonable accuracy.[2][3][4][13]

While these models are powerful tools, their predictions should ideally be validated experimentally, especially for critical applications in process development and formulation.

Safety Considerations

2-Chloro-3-methylbenzaldehyde is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[6] It may also cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound.[15] All experimental work should be conducted in a well-ventilated fume hood.[15] Consult the Safety Data Sheet (SDS) for detailed safety information before use.

Conclusion

References

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.

- Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.

- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. PubMed.

- 2-Chloro-3-methylbenzaldehyde | CAS#:61563-28-8. Chemsrc.

- 2-Chloro-3-methylbenzaldehyde | C8H7ClO | CID 14492779. PubChem.

- 2-CHLORO-3-METHYLBENZAL DEHYDE 61563-28-8 wiki. Guidechem.

- Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.

- Benzaldehyde. Solubility of Things.

- SAFETY D

- Method for determining solubility of a chemical compound.

- Physical Properties of Aldehydes and Ketones: Solubility, Chemical Formula. EMBIBE.

- Safety D

- 3-Methylbenzaldehyde | C8H8O | CID 12105. PubChem.

- Between alcohols and aldehydes, which is more soluble in w

- 2-Amino-5-chloro-3-methylbenzaldehyde | 151446-29-6. Benchchem.

Sources

- 1. 2-Amino-5-chloro-3-methylbenzaldehyde | 151446-29-6 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. 2-Chloro-3-methylbenzaldehyde | CAS#:61563-28-8 | Chemsrc [chemsrc.com]

- 6. 2-Chloro-3-methylbenzaldehyde | C8H7ClO | CID 14492779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. embibe.com [embibe.com]

- 10. 3-Methylbenzaldehyde | C8H8O | CID 12105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. reddit.com [reddit.com]

- 12. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 13. Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. file.medchemexpress.com [file.medchemexpress.com]

A Comprehensive Guide to the Stability and Storage of 2-Chloro-3-methylbenzaldehyde for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, a profound understanding of the chemical stability and optimal storage conditions of key intermediates is paramount. This guide provides an in-depth technical overview of 2-Chloro-3-methylbenzaldehyde, a crucial building block in the synthesis of a variety of compounds. We will delve into its chemical properties, inherent instabilities, and the critical factors that govern its shelf-life, offering field-proven insights to ensure the integrity of your research and development endeavors.

Foundational Chemical and Physical Properties

A thorough grasp of the fundamental physicochemical properties of 2-Chloro-3-methylbenzaldehyde is the first line of defense against degradation. These parameters dictate its reactivity and susceptibility to environmental factors.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO | [1] |

| Molecular Weight | 154.59 g/mol | [1] |

| CAS Number | 61563-28-8 | [1] |

| Appearance | Solid, Semi-Solid, or Liquid | |

| IUPAC Name | 2-chloro-3-methylbenzaldehyde | [1] |

The presence of an aldehyde functional group, a chlorine atom, and a methyl group on the benzene ring endows 2-Chloro-3-methylbenzaldehyde with a unique reactivity profile that must be carefully managed.

Key Degradation Pathways: A Mechanistic Perspective

The stability of 2-Chloro-3-methylbenzaldehyde is primarily challenged by three key degradation pathways: oxidation, photodegradation, and thermal decomposition. Understanding the mechanisms behind these processes is crucial for developing effective storage and handling strategies.

Oxidative Degradation

The aldehyde functional group is inherently susceptible to oxidation, representing the most significant stability concern for 2-Chloro-3-methylbenzaldehyde.

Mechanism: The primary oxidative degradation pathway involves the conversion of the aldehyde to the corresponding carboxylic acid, 2-chloro-3-methylbenzoic acid. This process is often initiated by atmospheric oxygen and can be accelerated by the presence of light, heat, and trace metal impurities. The oxidation of substituted benzaldehydes is a well-documented phenomenon, with the reaction proceeding via a radical mechanism.[2][3]

Caption: Oxidative degradation of 2-Chloro-3-methylbenzaldehyde to its carboxylic acid.

The electron-withdrawing nature of the chlorine atom can influence the rate of oxidation.[4] The presence of both chloro and methyl groups on the ring will modulate the electron density of the aromatic system, thereby affecting the reactivity of the aldehyde group.

Photodegradation

Exposure to light, particularly in the UV spectrum, can induce photochemical reactions leading to the degradation of 2-Chloro-3-methylbenzaldehyde.

Mechanism: Aromatic aldehydes can undergo photolysis, leading to the homolytic cleavage of the C-Cl and C-CHO bonds. This can result in the formation of chloride ions, formaldehyde, and various organic acids, leading to a decrease in pH of the sample matrix.[5] The excited state of benzaldehyde can also initiate radical chain reactions.[6]

Caption: Simplified photodegradation pathway of 2-Chloro-3-methylbenzaldehyde.

Thermal Decomposition

Elevated temperatures can promote the decomposition of 2-Chloro-3-methylbenzaldehyde, particularly in the presence of catalysts or impurities.

Recommended Storage and Handling Protocols

Based on the inherent instabilities of 2-Chloro-3-methylbenzaldehyde, the following storage and handling protocols are recommended to ensure its long-term stability.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Minimizes the rate of oxidative and thermal degradation. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation by atmospheric oxygen. |

| Light | Amber glass vial or opaque container | Protects from light-induced degradation. |

| Container | Tightly sealed | Prevents ingress of moisture and oxygen. |

| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents | Avoids potentially hazardous reactions. |

Experimental Workflow for Stability Assessment

A robust stability testing program is essential to determine the shelf-life and re-test period of 2-Chloro-3-methylbenzaldehyde under defined storage conditions. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.[8]

Step-by-Step HPLC Method for Stability Indicating Assay

This protocol outlines a general, reverse-phase HPLC method suitable for separating 2-Chloro-3-methylbenzaldehyde from its primary degradation product, 2-chloro-3-methylbenzoic acid. Method optimization and validation are critical for specific applications.

-

Preparation of Standard and Sample Solutions:

-

Standard Stock Solution: Accurately weigh and dissolve a known amount of 2-Chloro-3-methylbenzaldehyde reference standard in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

-

Degradant Stock Solution: Prepare a stock solution of 2-chloro-3-methylbenzoic acid in the same manner.

-

Working Standard Solution: Dilute the stock solutions to a suitable working concentration (e.g., 100 µg/mL).

-

Sample Solution: Prepare the test sample of 2-Chloro-3-methylbenzaldehyde at the same concentration as the working standard.

-

-

Forced Degradation Studies:

-

To demonstrate the stability-indicating nature of the method, subject the sample solution to forced degradation under the following conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: 105°C for 48 hours (solid state).

-

Photodegradation: Expose the solution to UV light (254 nm) for 24 hours.

-

-

Neutralize the acid and base-stressed samples before injection.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be a 50:50 mixture.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: UV detection at a wavelength where both the parent compound and the primary degradant have significant absorbance (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

-

Data Analysis:

-

Analyze the chromatograms from the unstressed and stressed samples.

-

The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.

-

Quantify the amount of 2-Chloro-3-methylbenzaldehyde and its degradation products using the peak areas from the chromatograms.

-

Caption: A typical workflow for HPLC-based stability testing.

Conclusion

The chemical integrity of 2-Chloro-3-methylbenzaldehyde is critical for its successful application in research and drug development. By understanding its inherent instabilities, particularly its susceptibility to oxidation and photodegradation, and by implementing the recommended storage and handling protocols, researchers can ensure the quality and reliability of this important chemical intermediate. A well-designed stability testing program, utilizing techniques such as HPLC, is essential for establishing appropriate shelf-life and re-test periods, thereby safeguarding the integrity of your scientific endeavors.

References

-

PubChem. 2-Chloro-3-methylbenzaldehyde. National Center for Biotechnology Information. [Link]

-

Raju, V. S., Sharma, P. K., & Banerji, K. K. (2000). Kinetics and mechanism of the oxidation of substituted benzaldehydes by benzyltrimethylammonium chlorobromate. The Journal of organic chemistry, 65(11), 3322–3325. [Link]

- Das, S., & Mahanti, M. K. (2000). Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by permanganate ion.

- O'Shea, K. E., & Cardona, C. (1995). Degradation of chlorinated benzaldehydes in aqueous solutions by UV-irradiation. Journal of Photochemistry and Photobiology A: Chemistry, 91(1), 67-72.

-

Yadav, V. G., & Lande, M. K. (2020). Aldehydes as powerful initiators for photochemical transformations. Beilstein journal of organic chemistry, 16, 788–810. [Link]

-

PubChem. 2-Chlorobenzaldehyde. National Center for Biotechnology Information. [Link]

-

Separation Science. Analytical Techniques In Stability Testing. [Link]

-

Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. ChemistrySelect, 9(25), e202400989. [Link]

Sources

- 1. 2-Chloro-3-methylbenzaldehyde | C8H7ClO | CID 14492779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Kinetics and mechanism of the oxidation of substituted benzaldehydes by benzyltrimethylammonium chlorobromate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. ojs.wiserpub.com [ojs.wiserpub.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. BJOC - Aldehydes as powerful initiators for photochemical transformations [beilstein-journals.org]

- 7. 2-Chlorobenzaldehyde | ClC6H4CHO | CID 6996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

A Technical Guide to the Biological Activities of 2-Chloro-3-methylbenzaldehyde Derivatives: Synthesis, Mechanisms, and Therapeutic Potential

Executive Summary

The benzaldehyde scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a framework for designing ligands for a multitude of biological targets. The strategic functionalization of the benzaldehyde ring with substituents like halogen and alkyl groups can profoundly modulate the molecule's physicochemical properties and, consequently, its biological activity. This guide focuses on the derivatives of 2-chloro-3-methylbenzaldehyde, a scaffold that combines the electron-withdrawing effects of a chloro group with the lipophilic and steric influence of a methyl group. While direct research on this specific scaffold is emerging, this document synthesizes data from closely related benzaldehyde analogs to provide a comprehensive overview of its potential in drug discovery. We will explore the key biological activities—antimicrobial, anti-inflammatory, and anticancer—associated with its derivatives, delve into their mechanisms of action, provide validated experimental protocols, and outline future directions for research and development.

Section 1: The 2-Chloro-3-methylbenzaldehyde Scaffold: A Primer

The therapeutic efficacy of a drug candidate is intricately linked to its molecular structure. Substituents on an aromatic ring can alter its electronic distribution, lipophilicity, and steric profile, which in turn governs its interaction with biological targets. The 2-chloro-3-methylbenzaldehyde molecule is a compelling starting point for chemical synthesis for several reasons:

-

The Aldehyde Group: This functional group is a versatile chemical handle, readily participating in reactions like condensation to form Schiff bases or Knoevenagel adducts, opening pathways to a vast library of derivatives.[1][2]

-

The 2-Chloro Substituent: The ortho-chloro group is strongly electron-withdrawing, influencing the reactivity of the adjacent aldehyde. Its presence can enhance the binding affinity of the molecule to target proteins through halogen bonding and increase its metabolic stability.

-

The 3-Methyl Substituent: The meta-methyl group is weakly electron-donating and increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes.

The parent compound can be synthesized via a two-step process involving the reduction of 2-chloro-3-methylbenzoic acid to its corresponding benzyl alcohol, followed by oxidation to yield the target aldehyde.[3] This accessibility makes it an attractive starting material for drug discovery campaigns.

Section 2: Synthetic Pathways to Bioactive Derivatives

The true potential of the 2-chloro-3-methylbenzaldehyde scaffold is unlocked through its derivatization. The aldehyde functionality serves as the primary reaction site for building molecular complexity.

Key Derivatization Strategies

-

Schiff Base (Imine) Formation: This is one of the most robust and widely used reactions. The condensation of the aldehyde with primary amines, hydrazines, or hydrazides yields Schiff bases containing an azomethine (-C=N-) group. This imine bond is often crucial for biological activity, and the R-group from the amine provides a point of significant diversity.[2][4] Derivatives of this class have demonstrated potent antimicrobial and anticancer properties.[4][5]

-

Knoevenagel Condensation: The reaction with compounds containing an active methylene group (e.g., thiazolidinone derivatives) leads to the formation of a new carbon-carbon double bond. This reaction is instrumental in synthesizing various heterocyclic compounds, including 5-ylidene-4-thiazolidinones, which have shown significant anticancer activity.[6][7]

Visualization: Synthetic Workflow

The following diagram illustrates the primary synthetic routes from the core scaffold to two major classes of bioactive derivatives.

Caption: Key synthetic routes for derivatizing 2-chloro-3-methylbenzaldehyde.

Section 3: Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Benzaldehyde derivatives have been identified as potent anti-inflammatory agents, acting through the modulation of critical signaling pathways.[8][9]

Mechanism of Action

Research on benzaldehydes isolated from natural sources has elucidated a multi-pronged anti-inflammatory mechanism:

-

Inhibition of Inflammatory Mediators: These compounds markedly inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages. This is achieved by suppressing the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8][10]

-

Suppression of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Benzaldehyde derivatives have been shown to prevent the phosphorylation of IκB, which keeps NF-κB sequestered in the cytoplasm, thereby inhibiting its activation and the subsequent transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[8]

-

Modulation of the MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including ERK, JNK, and p38, is also crucial for the inflammatory response. Benzaldehyde derivatives can decrease the phosphorylation levels of these kinases, effectively dampening the inflammatory signal.[9]

Visualization: Inflammatory Signaling Pathways

This diagram illustrates the points of intervention for benzaldehyde derivatives within the NF-κB and MAPK signaling cascades.

Caption: Inhibition of MAPK and NF-κB pathways by benzaldehyde derivatives.

Experimental Protocol: In Vitro NO Production Assay

This protocol describes a standard method for evaluating the anti-inflammatory activity of test compounds by measuring nitric oxide production in LPS-stimulated macrophages.

-

Cell Culture: Seed RAW264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the 2-chloro-3-methylbenzaldehyde derivatives for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Dexamethasone).

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for another 24 hours.

-

Nitrite Measurement (Griess Assay):

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

-

Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only treated cells.

Section 4: Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Schiff bases derived from substituted benzaldehydes are a well-established class of compounds with significant antibacterial and antifungal activities.[2][5]

Mechanism of Action

While the exact mechanism can vary, the antimicrobial action of Schiff bases is often attributed to the azomethine group. It is proposed that this group can interfere with bacterial cell wall synthesis or disrupt cell membrane integrity. The overall lipophilicity of the molecule, enhanced by substituents like methyl and chloro groups, facilitates its transport across the microbial cell membrane. Metal complexes of these Schiff bases often show enhanced antimicrobial activity, potentially due to increased lipophilicity and interaction with microbial DNA.[5][11]

Data Presentation: Antimicrobial Activity of Related Schiff Bases

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for related chloro-substituted Schiff base derivatives against common pathogens, illustrating the potential of this chemical class.

| Compound Class | Derivative Type | Target Organism | MIC (µg/mL) | Reference |

| Quinoline Schiff Base | 2-chloro quinoline-3-carbaldehyde derivative | E. coli | 25 - 50 | [12] |

| Quinoline Schiff Base | 2-chloro quinoline-3-carbaldehyde derivative | S. aureus | >50 | [12] |

| Dipropylamine Schiff Base | 2,4-dichlorobenzaldehyde derivative | Candida albicans | 24 | [2] |

| Dipropylamine Schiff Base | 4-chlorobenzaldehyde derivative | S. aureus | 97 | [2] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[6]

-

Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard). Dilute the suspension and inoculate each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Section 5: Anticancer Potential

The search for novel, selective, and potent anticancer agents is a primary focus of drug discovery. Derivatives of substituted benzaldehydes, particularly thiosemicarbazones and thiazolidinones, have demonstrated significant cytotoxic activity against a range of cancer cell lines.[6][7]

Mechanism of Action

The anticancer effects of these derivatives are often mediated through the induction of programmed cell death, or apoptosis.

-

Induction of Intrinsic Apoptosis: Many cytotoxic compounds trigger the intrinsic (or mitochondrial) pathway of apoptosis. Cellular stress leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (cysteine-aspartic proteases) that execute the cell death program.[6]

-

Enzyme Inhibition: Certain derivatives, such as thiosemicarbazones, are known to inhibit ribonucleotide reductase, an enzyme essential for DNA synthesis and repair, thereby halting cancer cell proliferation.[6]

-

Targeting Key Moieties: Studies on Ciminalum-thiazolidinone hybrids, which contain a chloro-propenylidene moiety derived from a chloro-aldehyde, have shown that this specific structural fragment is key to their potent cytotoxic effect on tumor cells.[7]

Visualization: The Intrinsic Apoptosis Pathway

The diagram below shows a simplified representation of the intrinsic apoptosis pathway, a common mechanism for benzaldehyde-derived anticancer agents.

Caption: Induction of the intrinsic apoptosis pathway by cytotoxic agents.

Data Presentation: Cytotoxicity of Related Benzaldehyde Derivatives

This table presents the half-maximal inhibitory concentration (IC50) values for representative benzaldehyde derivatives against various cancer cell lines.

| Compound Class | Starting Benzaldehyde | Cancer Cell Line | IC50 (µM) | Reference |

| Thiosemicarbazone | 4-Nitrobenzaldehyde | MCF-7 (Breast) | 2.80 | [6] |

| Thiosemicarbazone | 3-Methoxybenzaldehyde | MCF-7 (Breast) | 5.82 | [6] |

| Thiazolidinone Hybrid | p-nitro-α-chlorocinnamic aldehyde | Various | 1.57 (Average GI50) | [7] |

| Schiff Base | 2-Chlorobenzaldehyde | A549 (Lung) | Significant Activity | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[4][6]

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance at approximately 570 nm. Calculate cell viability as a percentage of the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Section 6: Structure-Activity Relationships (SAR) and Future Outlook

While this guide has extrapolated the potential of 2-chloro-3-methylbenzaldehyde derivatives from related analogs, it lays the groundwork for a focused investigation. The combined electronic and steric properties of the 2-chloro and 3-methyl substituents provide a unique starting point.

Future Directions:

-

Library Synthesis: A focused synthesis of a library of 2-chloro-3-methylbenzaldehyde derivatives (e.g., Schiff bases, thiazolidinones, chalcones) is the logical next step.

-